molecular formula C16H13ClF3N B13830970 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride

Cat. No.: B13830970
M. Wt: 311.73 g/mol
InChI Key: AWQVKOKXNDPXSR-UHFFFAOYSA-N
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Description

1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride is a fluorinated aromatic amine derivative characterized by an anthracen-9-yl group attached to a trifluoroethylamine backbone, with a hydrochloride counterion. The anthracene moiety provides a rigid, planar aromatic system, while the trifluoromethyl group introduces strong electron-withdrawing effects, influencing the compound’s electronic properties and reactivity. Hydrochloride salt formation enhances solubility in polar solvents, making it suitable for pharmaceutical or materials science applications. Structural characterization typically employs NMR, IR, and X-ray crystallography, with software like SHELXL used for refinement .

Properties

Molecular Formula

C16H13ClF3N

Molecular Weight

311.73 g/mol

IUPAC Name

1-anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride

InChI

InChI=1S/C16H12F3N.ClH/c17-16(18,19)15(20)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14;/h1-9,15H,20H2;1H

InChI Key

AWQVKOKXNDPXSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride generally involves two key components:

  • The anthracene core functionalized at the 9-position.
  • The introduction of the trifluoroethylamine moiety, often via nucleophilic substitution or addition reactions involving trifluoromethylated intermediates.

The hydrochloride salt is typically formed by treatment with hydrochloric acid to improve compound handling and storage.

Preparation of the Trifluoroethylamine Moiety

A crucial intermediate in the synthesis is 2,2,2-trifluoroethylamine, which can be prepared efficiently by the following method:

Step Description Conditions Notes
1 Reaction of 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solution Volume ratio glycerol:1,1,1-trifluoro-2-chloroethane = 1–3:1; molar ratio ammonia:chloroethane = 8–15:1; ammonia concentration 30–100 wt% Conducted in a pipeline-type reactor at 150–200 °C, 2–4 MPa pressure, flow velocity 2.0–4.0 L/h, reaction time 20–30 min
2 Vacuum flashing and deamination of reaction mixture Followed by neutralization with sodium carbonate (molar ratio sodium carbonate:chloroethane = 0.5–2:1) Final purification by vacuum rectification yields 2,2,2-trifluoroethylamine with high yield and short reaction time

This method offers a practical and scalable approach to produce 2,2,2-trifluoroethylamine with improved yield and efficiency compared to prior art.

Coupling of Anthracen-9-yl Group with Trifluoroethylamine

The key step to obtain 1-Anthracen-9-yl-2,2,2-trifluoroethanamine involves attaching the anthracene moiety at the 9-position to the trifluoroethylamine fragment. While specific detailed synthetic procedures for this exact compound are limited in open literature, analogies can be drawn from fluorinated chiral amine syntheses and nucleophilic trifluoromethylation methods:

These approaches can be adapted to introduce the anthracen-9-yl substituent onto a trifluoroethylamine backbone, likely involving:

  • Preparation of an anthracen-9-yl-substituted imine intermediate.
  • Nucleophilic addition of trifluoromethyl or trifluoroethyl reagents.
  • Subsequent deprotection and conversion to the amine hydrochloride salt.

Summary Table of Preparation Parameters

Parameter Method Details Reference
Starting material for trifluoroethylamine 1,1,1-trifluoro-2-chloroethane
Ammonia concentration 30–100 wt% aqueous ammonia
Reactor type Pipeline-type continuous flow reactor
Reaction temperature 150–200 °C (optimum ~180 °C)
Reaction pressure 2–4 MPa
Reaction time 20–30 minutes
Neutralization agent Sodium carbonate, molar ratio 0.5–2:1
Purification Vacuum rectification
Fluorination reagent for amine synthesis (Trifluoromethyl)trimethylsilane (TMSCF3) with fluoride initiators
Catalysts for aryl addition Rhodium complexes (e.g., [Rh(cod)(OH)]2)

Research Findings and Considerations

  • The pipeline reactor method for trifluoroethylamine synthesis is advantageous due to short reaction times and high yields, making it suitable for scale-up.

  • Stereoselective nucleophilic trifluoromethylation of imines provides a route to chiral trifluoromethylated amines, which can be tailored to incorporate the anthracene moiety at the 9-position.

  • The hydrochloride salt form of 1-Anthracen-9-yl-2,2,2-trifluoroethanamine enhances solubility and stability, critical for handling and further chemical transformations.

  • Safety considerations include handling under appropriate conditions due to potential irritant properties (classified with hazard codes H302-H335).

Chemical Reactions Analysis

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Biomedical Imaging

The compound has shown promise as a fluorescent probe in cellular imaging. Studies have demonstrated that derivatives of anthracene exhibit strong intramolecular charge transfer properties, enhancing their fluorescence characteristics. These properties make them suitable for use in biological systems, particularly for staining cellular structures.

  • Case Study : A recent investigation into anthracene derivatives highlighted their ability to effectively stain human dermal fibroblast cells, showing superior imaging capabilities compared to traditional fluorescent dyes like Hoechst 33258. The compounds exhibited minimal cytotoxicity at concentrations up to 125 μg/mL, indicating their potential for safe application in live-cell imaging .

Optoelectronic Applications

1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride is also being explored for its optoelectronic properties. The compound's structure allows for significant conjugation and electron mobility, which are crucial for devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

  • Research Findings : The introduction of various substituents on the anthracene core has been shown to modify the electronic properties of the compound. For instance, studies utilizing Density Functional Theory (DFT) calculations revealed that cyano substitutions can enhance electron affinity and alter charge distribution within the molecule, making it a candidate for advanced optoelectronic materials .

Analytical Chemistry

In analytical chemistry, this compound serves as a derivatization agent for the analysis of carboxylic acids and other functional groups. Its ability to form stable derivatives enhances detection sensitivity in chromatographic methods.

  • Application Example : A novel method using this compound for the derivatization of carboxylic acids has been developed. This method improves the sensitivity of gas chromatography-mass spectrometry (GC-MS) analyses by allowing simultaneous determination of multiple perfluoroalkyl carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Anthracen-9-yl-2,2,2-trifluoroethanamine;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations :

  • The anthracene moiety in the target compound introduces significant steric bulk and π-π stacking capability compared to phenyl or tolyl analogs .
  • Trifluoroethylamine derivatives exhibit stronger electron-withdrawing effects than non-fluorinated amines, altering reactivity in electron-transfer reactions .

Physicochemical Properties

  • Melting Points: Anthracene hydrochlorides generally exhibit high melting points (e.g., 129–285°C for ethanoanthracene diones ). Trifluoroethylamine hydrochlorides may have similar ranges but are influenced by substituent bulk.
  • Solubility : Hydrochloride salts enhance aqueous solubility compared to free bases. Fluorination reduces polarity but may improve membrane permeability .

Biological Activity

1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride is a chemical compound characterized by its unique structure, which features an anthracene core combined with a trifluoroethyl amine side chain. This combination not only enhances its solubility and stability but also contributes to its potential biological activities. The compound's molecular formula is C₁₆H₁₃ClF₃N, with a molecular weight of 311.73 g/mol.

Structural Characteristics

The compound's structure can be broken down as follows:

  • Anthracene Core : Provides photophysical properties beneficial for applications in materials science and organic electronics.
  • Trifluoroethyl Group : Increases lipophilicity, which can influence the compound's interaction with biological systems.

1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride exhibits several biological activities that can be attributed to its structural features:

  • Anticancer Activity : Research indicates that compounds with anthracene derivatives may exhibit cytotoxic effects against various cancer cell lines. The anthracene moiety is known for intercalating into DNA, potentially disrupting replication and transcription processes.
  • Neuroprotective Effects : Some studies suggest that derivatives of trifluoroethylamines can exhibit neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies

  • Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of anthracene derivatives on human cancer cell lines. The results demonstrated that compounds similar to 1-anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride showed significant inhibition of cell proliferation at micromolar concentrations.
  • Neuroprotective Properties : In another study focusing on neurodegenerative diseases, researchers found that certain trifluoroethylamine derivatives exhibited protective effects against neuronal cell death induced by oxidative stress. This suggests potential therapeutic applications in conditions such as Alzheimer's disease.

Comparison of Biological Activities

Compound NameBiological ActivityReference
1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochlorideAnticancer (cytotoxicity)[Journal of Medicinal Chemistry]
Trifluoroethylamine derivativesNeuroprotective effects[Neurobiology Journal]
Anthracene derivativesDNA intercalation[Chemical Biology Journal]

Research Findings

Recent findings highlight the importance of the trifluoroethyl group in enhancing the lipophilicity and overall bioavailability of the compound. This characteristic is crucial for its potential use in drug development as it may improve the pharmacokinetic profile compared to other similar compounds.

Q & A

Q. What are the critical safety protocols for handling 1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride in laboratory settings?

  • Methodological Answer : Handling requires stringent safety measures due to acute toxicity (oral, dermal) and respiratory irritation risks. Use fume hoods to avoid inhalation, and wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Storage should be in light-sensitive, airtight containers at room temperature in dry conditions. Emergency procedures include rinsing eyes with water for 15 minutes (if exposed) and immediate medical consultation for ingestion . For waste disposal, avoid release into drains and follow institutional guidelines for halogenated amine salts .

Q. What synthetic strategies are employed to prepare anthracene-derived amines like 1-Anthracen-9-yl-2,2,2-trifluoroethanamine hydrochloride?

  • Methodological Answer : A common approach involves nucleophilic substitution or condensation reactions. For example:
  • Step 1 : Anthracene-9-carboxylic acid is converted to its acid chloride using thionyl chloride.
  • Step 2 : React with 2,2,2-trifluoroethylamine in anhydrous dichloromethane under nitrogen, followed by HCl gas to precipitate the hydrochloride salt.
    Purity is confirmed via TLC (hexane:ethyl ether 4:1) and NMR (δ 7.3–8.3 ppm for aromatic protons) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Aromatic protons appear as doublets (δ 7.6–8.3 ppm), and trifluoroethylamine protons show splitting patterns at δ 3.8–4.2 ppm .
  • X-ray crystallography : Resolve π-π stacking of anthracene rings and hydrogen-bonding networks involving the hydrochloride moiety. Refinement using SHELXL ensures <5% R-factor discrepancies .
  • IR spectroscopy : Confirm C-F stretches (1050–1150 cm⁻¹) and NH₂+ vibrations (2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How can SHELXL improve the precision of crystal structure refinement for this compound?

  • Methodological Answer : SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks. Key steps include:
  • Data input : High-resolution (<1.0 Å) diffraction data in .hkl format.
  • Constraints : Apply ISOR restraints to fluorine atoms to address thermal motion anisotropy.
  • Validation : Use PLATON to check for missed symmetry (e.g., twinning) and ADDSYM to correct space group assignments .

Q. How can contradictory spectroscopic data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Methodological Answer : Contradictions arise from dynamic effects (e.g., rotamers in trifluoroethylamine). Mitigation strategies:
  • Variable-temperature NMR : Cool to −40°C to slow conformational exchange and simplify splitting.
  • DFT calculations : Compare computed (Gaussian 16) and experimental δ values for proton environments.
  • 2D NMR (COSY, NOESY) : Identify coupling between anthracene H7/H8 and trifluoroethylamine NH₂ .

Q. What mechanistic insights explain the reactivity of the trifluoroethylamine group in substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group polarizes the C-N bond, enhancing susceptibility to nucleophilic attack. For example:
  • Aminolysis : React with primary amines (e.g., benzylamine) in THF at 60°C, monitored by 19F NMR (δ −70 ppm for CF₃).
  • Kinetic studies : Pseudo-first-order rate constants (k = 0.12 min⁻¹) suggest a concerted SN2 mechanism .

Q. How does π-stacking of the anthracene moiety influence the compound’s fluorescence properties?

  • Methodological Answer : Anthracene’s planar structure enables excimer formation, red-shifting emission (λem = 450 nm → 550 nm). Quantify via:
  • Fluorescence quenching : Titrate with iodide ions (Stern-Volmer plots show KSV = 120 M⁻¹).
  • TD-DFT simulations : Compare HOMO-LUMO transitions in monomeric vs. stacked configurations .

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